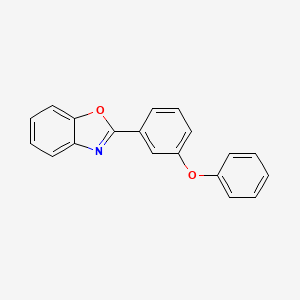

2-(3-Phenoxyphenyl)benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H13NO2 |

|---|---|

Molecular Weight |

287.3 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C19H13NO2/c1-2-8-15(9-3-1)21-16-10-6-7-14(13-16)19-20-17-11-4-5-12-18(17)22-19/h1-13H |

InChI Key |

KTNCDXQIGSZHBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Significance of the Benzoxazole Core in Contemporary Chemical Sciences

The benzoxazole (B165842) framework, an aromatic organic compound formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a cornerstone in various fields of modern chemistry. rsc.orgchemistryjournal.net This planar, bicyclic system is considered a "privileged pharmacophore" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds and demonstrates a natural affinity for diverse biological receptors. researchgate.net

The significance of the benzoxazole core stems from its remarkable versatility and the broad spectrum of biological activities exhibited by its derivatives. These include antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. rsc.orgresearchgate.netmdpi.combenthamscience.com The lipophilic character of the benzoxazole nucleus facilitates hydrophobic interactions with target proteins, and it is also regarded as a bioisostere of the nucleic acid bases adenine (B156593) and guanine, allowing it to interact with crucial biomolecules. chemistryjournal.netresearchgate.net

Beyond pharmaceuticals, the benzoxazole core is integral to materials science. Certain derivatives are valued for their fluorescent properties and are employed as dyes in biochemistry and analytical chemistry for imaging and detection. chemistryjournal.net They also serve as optical brighteners in the textile industry and as key components in the synthesis of high-performance polybenzoxazoles (PBOs), which are heterocyclic macromolecules known for their thermal stability. chemistryjournal.netgoogle.com The ability to readily modify the benzoxazole structure at multiple positions allows chemists to fine-tune its properties, leading to the development of a vast array of derivatives with specific and enhanced functions. igi-global.com

Historical Context of 2 Substituted Benzoxazole Synthesis and Derivatization

The history of benzoxazole (B165842) chemistry is intrinsically linked to the broader exploration of heterocyclic compounds, an area of organic chemistry that has been actively researched for over a century. rsc.org The development of oxazole (B20620) chemistry, with the first mention of the oxazole ring dating back to 1947, laid the groundwork for the subsequent synthesis of its fused-ring counterpart, benzoxazole. rsc.org

The most traditional and enduring method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and a suitable carbonyl-containing compound. rsc.orgresearchgate.net This foundational approach has been adapted to use a wide variety of precursors to generate diverse derivatives.

Table 1: Common Precursors for the Synthesis of 2-Substituted Benzoxazoles

| Precursor Type | Example |

|---|---|

| Carboxylic Acids | Benzoic Acid mdpi.com |

| Aldehydes | Aromatic or Aliphatic Aldehydes researchgate.netmdpi.com |

| Ketones | Aryl Methyl Ketones mdpi.com |

| Acyl Chlorides | Various Acyl Chlorides researchgate.netmdpi.com |

| Esters | Phenyl-4-hydroxybenzoate google.com |

| Nitriles | Aromatic or Aliphatic Nitriles mdpi.comresearchgate.net |

| Amides | Tertiary Amides mdpi.com |

Over the decades, research has focused on optimizing these synthetic routes. This has led to the development of numerous methodologies employing various catalysts, including metal catalysts, nanocatalysts, and ionic liquids, to improve reaction yields, selectivity, and conditions. rsc.orgijpbs.com In recent years, a significant shift towards "green chemistry" has prompted the development of more environmentally benign synthetic protocols. sioc-journal.cn These modern approaches often utilize microwave irradiation, ultrasound assistance, water as a solvent, or solvent-free reaction conditions to create 2-substituted benzoxazoles efficiently and sustainably. sioc-journal.cnmdpi.com

Scope and Academic Relevance of 2 3 Phenoxyphenyl Benzoxazole Investigations

Diverse Synthetic Pathways for 2-Aryl Benzoxazoles

The construction of the 2-aryl benzoxazole (B165842) scaffold can be achieved through several distinct chemical transformations. These pathways primarily involve the formation of the oxazole (B20620) ring by coupling an ortho-aminophenol derivative with a suitable carboxylic acid precursor or its equivalent.

A proficient method for synthesizing 2-aryl benzoxazoles involves the Lewis acid-mediated ring cleavage of N-acylbenzotriazoles. nih.govacs.org This strategy, known as the Benzotriazole Ring Cleavage (BtRC) approach, leverages the stability and reactivity of benzotriazole as a synthetic auxiliary. nih.govacs.org The general process begins with the formation of an N-acylbenzotriazole from a corresponding carboxylic acid. nih.govacs.org This intermediate is then subjected to a Lewis acid, which promotes ring cleavage and subsequent intramolecular cyclization to yield the desired 2-aryl benzoxazole. nih.gov This method has been successfully used to synthesize 2-(3-Phenoxyphenyl)benzoxazole, which was obtained as a colorless crystalline solid. nih.govacs.org

The efficiency of the Lewis acid-mediated BtRC synthesis of 2-aryl benzoxazoles is highly dependent on the choice of Lewis acid, solvent, and temperature. Systematic optimization studies have been conducted to identify the most effective conditions. For the synthesis of 2-phenylbenzoxazole (B188899) from N-benzoylbenzotriazole, various Lewis acids and solvents were screened. nih.govacs.org High-boiling-point, aprotic nonpolar solvents like toluene (B28343) and benzene (B151609) were found to be most suitable. nih.govacs.orgarkat-usa.org The optimal temperature was determined to be 140 °C, as the reaction does not proceed below 130 °C. acs.org

Anhydrous aluminum chloride (AlCl₃) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) have been identified as effective promoters for this transformation. nih.govarkat-usa.org The optimization data highlights that using 1 equivalent of anhydrous AlCl₃ in toluene at 140 °C provides excellent yields. nih.govacs.org Similarly, using 0.4 equivalents of Cu(OTf)₂ in toluene at 140 °C also results in a high yield of the product. arkat-usa.org

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenylbenzoxazole via BtRC nih.govacs.orgarkat-usa.org

| Entry | Lewis Acid (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.0) | Toluene | 140 | 8 | 91 |

| 2 | FeCl₃ (1.0) | Toluene | 140 | 10 | 72 |

| 3 | ZnCl₂ (1.0) | Toluene | 140 | 12 | 43 |

| 4 | AlCl₃ (1.0) | Benzene | 140 | 10 | 85 |

| 5 | AlCl₃ (1.0) | o-Xylene | 140 | 6 | 89 |

| 6 | AlCl₃ (1.0) | Toluene | 110 | 12 | Trace |

| 7 | Cu(OTf)₂ (0.4) | Toluene | 140 | 8 | 76 |

| 8 | CuI (0.4) | Toluene | 140 | 12 | Trace |

The catalyst system is crucial in the BtRC strategy for forming the benzoxazole ring. Lewis acids like AlCl₃ and Cu(OTf)₂ play a pivotal role in activating the N-acylbenzotriazole intermediate. nih.govarkat-usa.org The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen and one of the nitrogen atoms of the benzotriazole ring. arkat-usa.org This coordination facilitates the cleavage of the N-N bond within the triazole ring, leading to the expulsion of dinitrogen (N₂). This is followed by an intramolecular cyclization, where the hydroxyl group of the implicit aminophenol moiety attacks the activated carbonyl carbon. A subsequent dehydration step then yields the final 2-aryl benzoxazole product. nih.gov The choice of catalyst can significantly influence the reaction's efficiency and yield, with strong Lewis acids like AlCl₃ often providing the best results. nih.govacs.org Copper-based systems, particularly Cu(OTf)₂, have also proven to be reliable reagents for this transformation, allowing the synthesis to proceed in good yields. arkat-usa.org

A more traditional and widely employed route to 2-aryl benzoxazoles is the cyclocondensation reaction. This method typically involves the direct condensation of an ortho-aminophenol with a carboxylic acid or its derivatives, such as aldehydes, acid chlorides, or esters. nih.govbeilstein-journals.org The reaction often requires harsh conditions, including high temperatures or the use of strong acids like polyphosphoric acid (PPA) to promote the dehydration and cyclization steps. beilstein-journals.org

More recent advancements focus on milder conditions. For instance, 2-substituted benzoxazoles can be synthesized from the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828). nih.gov Another approach involves the condensation of 2-aminophenols with thioamides, promoted by triphenylbismuth (B1683265) dichloride, which proceeds under mild conditions to afford various 2-aryl- and 2-alkylbenzoxazoles in moderate to excellent yields. beilstein-journals.org The synthesis of 2-(3-phenoxyphenyl)-substituted benzoxazoles has also been achieved based on nitriles containing the diphenyl oxide fragment. researchgate.net

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic protocols for 2-aryl benzoxazoles. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, cleaner reactions, and higher yields. jocpr.commdpi.com Several microwave-assisted methods for the synthesis of 2-aryl benzoxazoles have been reported.

One such protocol involves the reaction of 2-aminophenol (B121084) and arylaldehydes using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) as a reagent under solvent-free microwave conditions, affording products in good yields. jocpr.com Another green approach utilizes a deep eutectic solvent (DES), [CholineCl][oxalic acid], as a recyclable catalyst for the condensation of 2-aminophenols and benzaldehydes under microwave irradiation. mdpi.com This method is noted for its good to excellent yields and the reusability of the catalyst. mdpi.com

Other sustainable catalysts have also been explored for microwave-assisted synthesis. These include sulfonic acid functionalized SBA-15 (a nanoporous acid catalyst) for the condensation of 2-aminophenol and benzoyl chlorides under solvent-free conditions kashanu.ac.ir, and even natural acid catalysts like lemon juice extract for the reaction between 2-aminophenol and substituted carboxylic acids. globalresearchonline.net Furthermore, waste curd water has been innovatively used as a catalytic solvent for the microwave-assisted condensation of 2-aminophenol with aldehydes. tandfonline.com These methods highlight a significant shift towards cost-effective, non-toxic, and environmentally friendly synthetic strategies. globalresearchonline.nettandfonline.com

Table 2: Comparison of Green and Microwave-Assisted Protocols for 2-Aryl Benzoxazole Synthesis

| Catalyst/Medium | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | 2-Aminophenol, Arylaldehydes | Solvent-free, Microwave | Rapid, efficient, simple workup | jocpr.com |

| [CholineCl][oxalic acid] (DES) | 2-Aminophenols, Benzaldehydes | Solvent-free, Microwave | Recyclable catalyst, excellent yields | mdpi.com |

| Sulfonic acid functionalized SBA-15 | 2-Aminophenol, Benzoyl chlorides | Solvent-free, Microwave | Environmentally benign, short reaction times | kashanu.ac.ir |

| Waste Curd Water | 2-Aminophenol, Aldehydes | Microwave, 60 °C | Cost-effective, avoids additional catalyst | tandfonline.com |

| Lemon Juice Extract | 2-Aminophenol, Carboxylic Acids | Microwave | Nontoxic, inexpensive, rapid | globalresearchonline.net |

Sustainable and Green Chemistry Synthetic Protocols

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.govias.ac.inlew.ro This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly enhance reaction rates. ias.ac.in

Several studies have demonstrated the utility of ultrasound in the synthesis of 2-arylbenzoxazoles. For instance, a one-pot synthesis of 2-arylbenzoxazoles from o-aminophenols and aromatic aldehydes can be efficiently catalyzed by KCN supported on multi-walled carbon nanotubes (MWCNTs) under ultrasound irradiation. kashanu.ac.irscispace.com This method offers the advantages of being a simple, eco-friendly, and highly efficient heterogeneous catalysis process. kashanu.ac.ir Another green approach involves the use of a lactic acid ionic liquid-functionalized magnetic nanoparticle catalyst (LAIL@MNP) under solvent-free ultrasound conditions for the condensation of 2-aminophenols with aldehydes. nih.gov This method is noted for its high conversion rates and the easy recovery of the catalyst. nih.gov Furthermore, Indion 190 resin has been effectively used as a reusable heterogeneous catalyst for the synthesis of benzoxazole derivatives from o-aminocardanol and various aldehydes under ultrasonic irradiation, highlighting the method's tolerance for a wide range of functional groups. ias.ac.inresearchgate.net

Research has shown that the reaction of 2-aminophenol with various aldehydes in the presence of a catalyst under ultrasound irradiation can produce 2-arylbenzoxazoles in excellent yields and in remarkably short reaction times. researchgate.netnih.gov For example, the synthesis of 2-arylbenzoxazoles via the cyclocondensation of Schiff bases with NaCN was achieved in 2 hours with ultrasound assistance, a significant reduction from the 7-9 hours required for conventional methods. nih.govmdpi.com

| Method | Catalyst/Reagents | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ultrasound-Assisted | KCN/[bmim]PF6 | Short | Mild | Excellent | researchgate.net |

| Ultrasound-Assisted | NaCN/DMF/O2 | 2 h | 50 °C | High | nih.govmdpi.com |

| Conventional | NaCN/DMF/O2 | 7-9 h | Room Temperature | Comparable to high | nih.govmdpi.com |

| Ultrasound-Assisted | LAIL@MNP | 30 min | 70 °C, Solvent-free | High Conversion | nih.gov |

Mechanochemical Synthesis

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding), presents a solvent-free and often more efficient alternative to traditional solution-phase synthesis. rsc.org This technique has been successfully applied to the synthesis of 2-arylbenzoxazoles.

The synthesis of 2-arylbenzoxazoles can be achieved by the simple grinding of o-aminophenol and aromatic aldehydes in a mortar and pestle. rsc.org This catalyst-free approach is noted for its clean reaction profiles, high yields, and short reaction times, often without the need for a complex work-up procedure. rsc.org

In a comparative study, the mechanochemical synthesis of Schiff bases, precursors to benzoxazoles, was accomplished in just 5 minutes, a stark contrast to the 1 hour required by conventional methods. nih.govmdpi.com The subsequent cyclocondensation of these Schiff bases to form 2-arylbenzoxazoles also showed a significant reduction in reaction time under mechanochemical conditions (2 hours) compared to conventional stirring (7-9 hours). nih.govmdpi.com

| Reaction Step | Method | Reaction Time | Reference |

|---|---|---|---|

| Schiff Base Synthesis | Mechanochemical | 5 min | nih.govmdpi.com |

| Conventional | 1 h | nih.govmdpi.com | |

| Benzoxazole Cyclization | Mechanochemical | 2 h | nih.govmdpi.com |

| Conventional | 7-9 h | nih.govmdpi.com |

Deep Eutectic Solvent (DES) Applications in Synthesis

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents and ionic liquids. researchgate.netrsc.orgmdpi.com They are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol). mdpi.com DESs offer advantages such as low cost, low toxicity, biodegradability, and high thermal stability.

DESs have been effectively utilized both as catalysts and reaction media for the synthesis of 2-arylbenzoxazoles. researchgate.netnih.gov A novel and efficient methodology involves the arylation of benzoxazoles with aromatic aldehydes catalyzed by a DES under solvent-free conditions. nih.gov This method proceeds smoothly with a wide range of substrates, providing high yields in short reaction times. nih.gov A key advantage is the ability to recover and reuse the DES without a significant loss of catalytic activity. nih.gov

For example, the cyclization of Schiff bases to form benzoxazole derivatives in a DES was completed in 3 hours at 40 °C. nih.govmdpi.com While the yields might be slightly lower than other sustainable methods like microwave or ultrasound-assisted synthesis, they are still considered satisfactory. mdpi.com The synthesis of 2-hydroxyphenylbenzimidazoles in a choline chloride/glycerol (ChCl/gly) DES has been shown to result in better yields and shorter reaction times (30 minutes vs. 12 hours) under milder conditions (50 °C vs. 100 °C) compared to using volatile organic compounds. mdpi.com

Synthesis from Nitriles Containing Diphenyl Oxide Fragments

A specific method for the preparation of 2-(3-phenoxyphenyl)-substituted benzoxazoles utilizes nitriles that contain the diphenyl oxide fragment. vstu.ruresearchgate.netresearchgate.net This approach is valuable for creating structural blocks for compounds with potential biological activity. researchgate.netresearchgate.net The reaction typically involves the copper triflate-catalyzed heteroannulation of nitriles with o-aminophenols. jst.vnproquest.com

Tf₂O-Promoted Electrophilic Activation in Benzoxazole Synthesis

A robust method for synthesizing 2-substituted benzoxazoles involves the use of triflic anhydride (Tf₂O) to promote the electrophilic activation of tertiary amides. exlibrisgroup.comresearchgate.netresearcher.lifemdpi.comnih.gov This cascade reaction proceeds through the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition of a 2-aminophenol, intramolecular cyclization, and subsequent elimination. nih.govexlibrisgroup.commdpi.com

This method is versatile, allowing for a wide range of functionalized benzoxazole derivatives to be synthesized by varying both the amide and the 2-aminophenol substrates. exlibrisgroup.comresearcher.lifenih.gov The reactions are typically performed at room temperature in a solvent like dichloromethane (B109758) (DCM) with the presence of a base such as 2-fluoropyridine. researchgate.netmdpi.com

Synthesis from Benzoxazole-2-Thiol Precursors

2-Mercaptobenzoxazole (B50546) (or benzoxazole-2-thiol) serves as a versatile precursor for the synthesis of various 2-substituted benzoxazole derivatives. bohrium.comtandfonline.comresearchgate.net For instance, 2-hydrazinobenzoxazole can be prepared by treating 2-mercaptobenzoxazole with hydrazine (B178648). researchgate.net This intermediate can then be reacted with different aldehydes to form hydrazones, which can be further cyclized. researchgate.net Another approach involves the catalyst-free direct amination of 2-mercaptobenzoxazoles on water under microwave irradiation to produce 2-aminobenzoxazoles in good yields. organic-chemistry.org This method is scalable and utilizes an inexpensive starting material. organic-chemistry.org

Investigation of Reaction Mechanisms

The mechanism for the synthesis of 2-substituted benzoxazoles often involves a cyclocondensation or a cascade of reactions.

In the Tf₂O-promoted synthesis from tertiary amides, the proposed mechanism begins with the reaction of the amide with Tf₂O and 2-fluoropyridine to form an intermediate amidinium salt. nih.govmdpi.com The amino group of the 2-aminophenol then acts as a nucleophile, attacking the carbon of the amidinium salt. nih.govmdpi.com This is followed by an intramolecular cyclization and an elimination step to yield the final 2-substituted benzoxazole. nih.gov

For syntheses starting from o-aminophenols and aldehydes, the reaction generally proceeds through the initial formation of a Schiff base intermediate. nih.govmdpi.com In aerobic oxidation methods, this Schiff base undergoes cyclocondensation to form the benzoxazole ring. nih.govmdpi.com

In the iron-catalyzed synthesis from o-nitrophenols and benzylic alcohols, a cascade of reactions occurs. acs.org This includes alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, where the nitro group acts as an internal oxidant. acs.org

The mechanism for the formation of 2-phenylbenzoxazole catalyzed by LAIL@MNP under ultrasound irradiation is thought to involve the catalyst activating the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amino group of 2-aminophenol to form a Schiff base, which then undergoes intramolecular cyclization. nih.gov

Elucidation of Ionic Mechanisms in Ring Cleavage Reactions

The stability of the benzoxazole ring is not absolute, and it can undergo cleavage through various ionic mechanisms, often catalyzed by acids. These reactions are critical not only for understanding the degradation of benzoxazole-based materials but also for their synthetic utility in forming new heterocyclic systems.

A notable example is the yttrium triflate (Y(OTf)₃)-catalyzed cascade reaction between benzoxazoles and propargyl alcohols, which proceeds through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. rsc.orgresearchgate.net Mechanistic studies, including control experiments and the isolation of intermediates, have indicated that the transformation involves an Sₙ1 nucleophilic substitution. The reaction is initiated by the Lewis acid catalyst activating the propargyl alcohol, which then forms a propargyl cation. The benzoxazole nitrogen then attacks this cation, leading to a cascade that opens the oxazole ring and subsequently forms the six-membered 1,4-benzoxazine ring. rsc.org

Acid-catalyzed hydrolysis of benzoxazoles also proceeds via ionic mechanisms. For benzoxazole and 2-methylbenzoxazole, the reaction demonstrates acid catalysis at low acidity. The proposed mechanism involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water at the C2 position to form a tetrahedral intermediate. At low acidities, the rate-determining step is this nucleophilic attack. However, at higher acidities, the reaction is retarded, suggesting a change in the rate-determining step to the fission of the C-O bond within the ring of the tetrahedral intermediate. researchgate.net

A proposed mechanism for benzotriazole ring cleavage to form 2-aryl benzoxazoles under ionic conditions using anhydrous AlCl₃ involves the coordination of the Lewis acid to the carbonyl oxygen of the N-acylbenzotriazole. This is followed by the cleavage of the N-N bond, generating a nitrilium ion intermediate. This electrophilic intermediate is then attacked by the ortho-hydroxyl group of a phenol, leading to cyclization and the formation of the benzoxazole ring. acs.org The stabilization of the key intermediate is thought to be governed by the delocalization of the positive charge across the aryl ring and carbonyl functionality. acs.org

Table 1: Key Features of Ionic Ring Cleavage Reactions of Benzoxazoles

| Reaction Type | Catalyst/Conditions | Key Intermediate | Proposed Mechanism | Product | Reference |

|---|---|---|---|---|---|

| Cascade Annulation | Y(OTf)₃ | Propargyl cation | Sₙ1 Nucleophilic Substitution / Ring Opening | 1,4-Benzoxazines | rsc.orgresearchgate.net |

| Hydrolysis | H⁺ (aq) | Tetrahedral intermediate | Nucleophilic attack / C-O bond fission | 2-Aminophenol derivatives | researchgate.net |

| Benzotriazole Cleavage | AlCl₃ (anhydrous) | Nitrilium ion | Lewis Acid Catalysis / Intramolecular Cyclization | 2-Aryl Benzoxazoles | acs.org |

Rearrangement Reactions and Proposed Mechanistic Pathways

Rearrangement reactions provide powerful and often elegant pathways to the benzoxazole core. The Beckmann rearrangement, in particular, has been adapted for this purpose. A divergent and regioselective synthesis of 2-substituted benzoxazoles can be achieved from ortho-hydroxyaryl N-H ketimines. nih.gov The process is believed to proceed through a common N-Cl imine intermediate, which, under specific conditions (e.g., NaOCl mediation), undergoes a Beckmann-type rearrangement involving a net nih.govijpbs.com-aryl migration to form the benzoxazole product. nih.gov The electronic nature of the aromatic ring influences the reaction path, with electron-rich rings favoring this rearrangement. nih.gov A similar Beckmann-type rearrangement of salicylaldoxime (B1680748) over protonated zeolites has been developed as a continuous green process, where the oxime undergoes a 1,2-o-hydroxyphenyl shift followed by intramolecular cyclization. researchgate.net

Novel rearrangement reactions have also been discovered that lead to unique benzoxazole derivatives. For instance, the reaction of 2-aminophenol, an aromatic aldehyde, and 3-butyn-2-one (B73955) can yield 2-aryl-3-(3'-oxobutenyl)-benzoxazole compounds through a sequence of nucleophilic conjugate addition, dehydration, rearrangement, and intramolecular cyclization. sioc-journal.cn Density functional theory (DFT) calculations have been employed to verify the proposed mechanism, confirming the energetic favorability of the rearrangement pathway. sioc-journal.cn

In the biosynthesis of the natural product nataxazole, the benzoxazole ring is formed via an enzymatic pathway that involves a key rearrangement. nih.gov An unstable ester intermediate is generated, which then rearranges through a tetrahedral hemiorthoamide intermediate. A zinc-dependent enzyme controls the fate of this intermediate, eliminating water in a reverse hydrolysis reaction to yield the final benzoxazole ring, avoiding a potential off-pathway amide shunt product. nih.gov

Table 2: Overview of Rearrangement Reactions Leading to Benzoxazoles

| Reaction Name/Type | Starting Material | Key Intermediate | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Beckmann-type Rearrangement | o-Hydroxyaryl N-H ketimine | N-Cl imine | nih.govijpbs.com-Aryl migration | nih.gov |

| Beckmann Rearrangement | Salicylaldoxime | Protonated oxime | 1,2-o-Hydroxyphenyl shift, cyclization | researchgate.net |

| Multi-component Reaction | 2-Aminophenol, aldehyde, alkyne | - | Conjugate addition, dehydration, rearrangement, cyclization | sioc-journal.cn |

| Biosynthetic Rearrangement | Ester intermediate | Hemiorthoamide | Enzyme-catalyzed water elimination | nih.gov |

Nucleophilic Substitution Mechanistic Studies

Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of 2-(3-phenoxyphenyl)benzoxazole and related compounds. These reactions can occur at the benzoxazole core itself or on substituents attached to it.

Studies on the synthesis of poly(ether-benzoxazole)s have utilized nucleophilic aromatic substitution (SₙAr). For example, an ether-containing bis(o-aminophenol) monomer was synthesized from 9,9-bis(4-hydroxylphenyl)fluorene and 5-fluoro-2-nitrophenol (B146956) via an SₙAr reaction in the presence of potassium carbonate. nih.gov Similarly, the synthesis of non-rigid polybenzoxazole (PBZ) polymers can be achieved through aromatic nucleophilic displacement, where the azole ring activates a leaving group (e.g., fluorine) on an adjacent aromatic ring for substitution by a nucleophile like a phenoxide. google.com

The chloromethyl group, when attached to a benzoxazole ring, is highly electrophilic and susceptible to nucleophilic substitution. Mechanistic studies of reactions involving 2-(chloromethyl)-4-nitro-1,3-benzoxazole (B115646) show that substitutions with nucleophiles like hydrazine follow an Sₙ2 pathway. The electron-withdrawing nitro group enhances the leaving group ability of the chloride by stabilizing the transition state through resonance.

As mentioned in the ring-cleavage section, the Y(OTf)₃-catalyzed reaction of benzoxazoles with propargylic alcohols to form 1,4-benzoxazines involves a key nucleophilic substitution step. rsc.orgresearchgate.net The mechanism is proposed to be Sₙ1, where the benzoxazole acts as the nucleophile attacking a stabilized propargyl cation intermediate. rsc.org

Aerobic Oxidation Pathways

Aerobic oxidation provides an environmentally friendly and atom-economical approach to constructing the benzoxazole ring. The most common method involves the oxidative cyclization of a Schiff base intermediate, formed from the condensation of a 2-aminophenol and an aldehyde.

The detailed mechanism of the metal-free, cyanide-catalyzed aerobic oxidation of 2-aminophenol and benzaldehyde (B42025) has been investigated using density functional theory (DFT). nih.gov The study concluded that the reaction proceeds not via a direct cyclization, but through a stepwise oxidative dehydrogenation pathway. The cyanide anion was found to facilitate dehydrogenation, which was thermodynamically favored over the direct cyclization step. It was also noted that trace amounts of water could significantly reduce the activation energy of the initial condensation step. nih.gov

Bio-inspired ortho-quinone catalysts have also been shown to effectively promote the aerobic oxidative synthesis of benzoxazoles from primary amines and o-aminophenols under metal-free conditions. acs.org The proposed mechanism involves the initial formation of a cross-coupled imine via a transamination pathway. The hydroxyl group of the o-aminophenol then adds to the imine, creating a saturated cyclic intermediate (a dihydrobenzoxazole derivative), which is subsequently oxidized by the quinone catalyst and oxygen to the final aromatic benzoxazole. acs.org

Studies on well-defined cobalt-aminophenol complexes have provided insight into metal-catalyzed aerobic oxidation pathways. The aerobic oxidation of a Co(II)-aminophenol complex was shown to generate Co(III) species, proceeding through a ligand-based radical intermediate. These cobalt complexes were found to be competent catalysts for the aerobic oxidative cyclization of aminophenols and isocyanides to form benzoxazoles, highlighting the role of the metal in activating O₂ and mediating the cyclization. chemrxiv.org

Table 3: Mechanistic Aspects of Aerobic Oxidation for Benzoxazole Synthesis

| Catalyst System | Key Mechanistic Feature | Role of Oxidant (O₂) | Intermediate Species | Reference |

|---|---|---|---|---|

| Cyanide (metal-free) | Stepwise oxidative dehydrogenation | Terminal oxidant | Schiff base, cyanohydrin-like species | nih.gov |

| ortho-Quinone (metal-free) | Transamination followed by oxidative cyclization | Terminal oxidant | Imine, dihydrobenzoxazole | acs.org |

| Cobalt-aminophenol complex | Ligand-based radical pathway | Activated by Co(II) center | Co(III) species, ligand radical | chemrxiv.org |

| TEMPO-immobilized MOFs | Dual role in alcohol and aldehyde oxidation | Terminal oxidant | Schiff base | rsc.org |

Derivatization Strategies of the Benzoxazole Scaffold

The benzoxazole core is a versatile scaffold that allows for extensive derivatization to modulate its chemical and biological properties. rsc.org Strategies often focus on introducing substituents at the 2-position, which is commonly occupied by an aryl group, or on the fused benzene ring.

A combinatorial library of pyrazolyl-benzoxazole derivatives was developed using a solid-phase synthesis strategy. researchgate.net In this approach, an N-(2-hydroxyphenyl)amide bound to a resin was cyclized to form the benzoxazole core. Subsequent reduction of a nitro group on the pyrazole (B372694) ring to an amine allowed for further derivatization via acylation or sulfonylation, demonstrating a powerful method for generating a diverse set of analogs. researchgate.net

A chemodivergent protocol has been developed to convert benzofurans into benzoxazoles through a C-to-N atom swap. This process involves an oxidative cleavage of the benzofuran, followed by oxime formation and a subsequent Beckmann rearrangement to yield the benzoxazole. This strategy allows for the derivatization of complex molecules without pre-functionalization. rsc.org

Direct functionalization of the benzoxazole ring is also possible. For instance, a selective derivatization strategy for 3-aminotyrosine (B249651) involves a reaction with benzylamine (B48309) that yields a highly fluorescent benzoxazole product, useful for quantitative analysis. nih.gov Additionally, studies on the synthesis of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives have shown that substitutions at position 5 of the benzoxazole ring (e.g., with chlorine) and on the 2-phenyl ring can significantly influence biological activity. mdpi.com The synthesis of these derivatives often involves the initial preparation of substituted benzaldehydes, which are then condensed with the appropriate 2-aminophenol. mdpi.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of molecular connectivity and conformation.

Proton NMR for Aromatic and Aliphatic Structural Element Characterization

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the substitution patterns on the aromatic rings of 2-(3-phenoxyphenyl)benzoxazole and its analogs. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. libretexts.org

For the parent compound, 2-(3-phenoxyphenyl)benzoxazole, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. acs.orgarkat-usa.org Specifically, in a chloroform-d (B32938) (CDCl₃) solvent, the ¹H NMR spectrum of 2-(3-phenoxyphenyl)benzoxazole shows a series of multiplets corresponding to the protons on the benzoxazole and phenoxyphenyl rings. acs.orgarkat-usa.orgnih.gov The signals for the phenoxy-substituted phenyl ring often appear as a complex multiplet due to the varied electronic effects of the phenoxy group. The protons on the benzoxazole moiety also exhibit distinct signals, with those in closer proximity to the nitrogen and oxygen atoms being more deshielded.

The introduction of substituents onto the phenyl or benzoxazole rings leads to predictable changes in the ¹H NMR spectrum. For instance, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) will typically shift the signals of nearby aromatic protons to a higher field (lower ppm values). arkat-usa.orgnih.gov Conversely, electron-withdrawing groups such as fluoro (-F), chloro (-Cl), bromo (-Br), or trifluoromethyl (-CF₃) cause a downfield shift (higher ppm values) of the adjacent proton signals. acs.org

Table 1: ¹H NMR Chemical Shifts for 2-(3-Phenoxyphenyl)benzoxazole and Derivatives in CDCl₃

| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |

| 2-(3-Phenoxyphenyl)benzoxazole | 7.04-8.01 (m, 13H) | arkat-usa.org | |

| 2-(3-Methoxyphenyl)benzoxazole | 7.06-7.85 (m, 8H) | 3.91 (s, 3H, -OCH₃) | nih.gov |

| 2-(3-Fluorophenyl)benzoxazole | 7.21-8.05 (m, 8H) | acs.org | |

| 2-(3-Chlorophenyl)benzoxazole | 7.33-8.21 (m, 8H) | acs.org | |

| 2-(3-Bromophenyl)benzoxazole | 7.34-8.40 (m, 8H) | acs.org |

Note: 'm' denotes a multiplet, and 's' denotes a singlet.

Carbon-13 NMR for Skeletal Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of individual carbon signals.

In the ¹³C NMR spectrum of 2-(3-phenoxyphenyl)benzoxazole, the carbon atom of the C=N bond in the oxazole ring is characteristically found at a low field, around 162.3 ppm. acs.orgnih.gov The carbons of the aromatic rings appear in the range of approximately 110 to 160 ppm. acs.orgarkat-usa.org The carbon atoms directly bonded to the oxygen of the phenoxy group and the benzoxazole ring are observed at the lower end of this range.

Substituent effects are also evident in ¹³C NMR spectra. For example, the carbon bearing a methoxy group in 2-(3-methoxyphenyl)benzoxazole appears at a distinct chemical shift, as does the methoxy carbon itself (around 54.5 ppm). nih.gov Halogen substitution also influences the chemical shifts of the aromatic carbons to which they are attached and the adjacent carbons.

Table 2: Selected ¹³C NMR Chemical Shifts for 2-(3-Phenoxyphenyl)benzoxazole and Derivatives in CDCl₃

| Compound | C=N Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Reference |

| 2-(3-Phenoxyphenyl)benzoxazole | 162.5 | 110.0-157.9 | arkat-usa.org | |

| 2-(3-Methoxyphenyl)benzoxazole | 161.9 | 109.5-158.9 | 54.5 (-OCH₃) | nih.gov |

| 2-(3-Fluorophenyl)benzoxazole | 161.8 | 110.7-163.9 | acs.org | |

| 2-(3-Chlorophenyl)benzoxazole | 161.6 | 110.7-150.8 | acs.org | |

| 2-(3-Bromophenyl)benzoxazole | 161.5 | 110.7-150.8 | acs.org |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 2-(3-phenoxyphenyl)benzoxazole and its derivatives displays characteristic absorption bands that confirm the presence of the benzoxazole and phenoxyphenyl moieties. Key vibrational frequencies include:

C=N stretching: A strong absorption band typically appears in the region of 1600-1650 cm⁻¹, characteristic of the imine bond within the oxazole ring.

C-O-C stretching: The ether linkage in the phenoxy group and the oxazole ring gives rise to asymmetric and symmetric stretching vibrations, usually observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic rings.

C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 700-900 cm⁻¹ range and can provide information about the substitution pattern of the aromatic rings. zenodo.org

For substituted derivatives, additional characteristic bands will be present. For example, a compound with a nitro group would show strong asymmetric and symmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. esisresearch.org Similarly, the presence of a cyano group would be indicated by a sharp absorption band around 2224 cm⁻¹. google.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 2-(3-phenoxyphenyl)benzoxazole, techniques like electrospray ionization (ESI) are often used. acs.orgthieme-connect.com The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, which for the parent compound is at m/z 288. acs.orgarkat-usa.orgnih.gov This confirms the molecular weight of the compound.

The fragmentation pattern in mass spectrometry can reveal the connectivity of the molecule. Common fragmentation pathways for benzoxazole derivatives involve the cleavage of the bonds within the heterocyclic ring and the substituent groups. For 2-(3-phenoxyphenyl)benzoxazole, fragmentation may occur at the ether linkage of the phenoxy group or involve the loss of small molecules like CO or HCN from the benzoxazole ring. The fragmentation patterns are often characteristic of the chromone (B188151) structure rather than just the benzoxazole. rsc.org The base peak in the mass spectrum of 2-phenylbenzoxazole is attributed to the N-methylbenzonitrile cation. researchgate.net

Table 3: Molecular Ion Peaks for 2-(3-Phenoxyphenyl)benzoxazole and Derivatives

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Reference |

| 2-(3-Phenoxyphenyl)benzoxazole | C₁₉H₁₃NO₂ | 288 | acs.orgarkat-usa.orgnih.gov |

| 2-(3-Methoxyphenyl)benzoxazole | C₁₄H₁₁NO₂ | 226 | nih.gov |

| 2-(3-Fluorophenyl)benzoxazole | C₁₃H₈FNO | 214 | acs.orgnih.gov |

| 2-(3-Chlorophenyl)benzoxazole | C₁₃H₈ClNO | 230 | acs.org |

| 2-(3,5-Difluorophenyl)benzoxazole | C₁₃H₇F₂NO | 232 | acs.orgnih.gov |

X-ray Diffraction for Crystalline Structure and Intermolecular Interactions

X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

For benzoxazole derivatives, X-ray diffraction studies can provide detailed insights into the planarity of the benzoxazole ring system and the dihedral angles between the benzoxazole and the phenyl substituent. scispace.com This information is crucial for understanding the conformation of the molecule in the solid state.

The crystal structure also reveals intermolecular interactions, such as pi-pi stacking between aromatic rings and hydrogen bonding if suitable functional groups are present. These interactions govern the packing of the molecules in the crystal lattice and can influence the material's physical properties. For example, in the crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, the molecules are arranged in layers. scispace.com

Advanced Optical Spectroscopic Techniques for Photophysical Characterization

Advanced optical spectroscopic techniques, such as UV-Visible absorption and fluorescence spectroscopy, are used to investigate the photophysical properties of 2-(3-phenoxyphenyl)benzoxazole and its derivatives. These properties are of interest for applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs).

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Benzoxazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic systems. nih.govscielo.br The position and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the aromatic rings. nih.gov For instance, 2-phenacylbenzoxazole difluoroboranes show strong absorption in the UV-Vis range, with maximum absorption wavelengths (λmax) between 350 nm and 410 nm. nih.gov

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many benzoxazole derivatives are fluorescent, and their emission properties are also sensitive to the molecular structure and environment. nih.govrsc.org The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is another important parameter that can be determined. nih.gov The photophysical properties of these compounds are crucial for their potential use as organic UV filters. scielo.br

Computational and Theoretical Chemistry Studies of 2 3 Phenoxyphenyl Benzoxazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reaction mechanisms.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For benzoxazole (B165842) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to predict structural parameters like bond lengths and bond angles dergipark.org.trajchem-a.com. These calculations provide a foundational understanding of the molecule's spatial arrangement and steric factors.

Electronic structure analysis, following geometry optimization, reveals the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and the analysis of electronic properties which are crucial for understanding the molecule's reactivity and spectroscopic behavior ajchem-a.com. While this methodology is standard, specific optimized geometric parameters and detailed electronic structure data for 2-(3-Phenoxyphenyl)benzoxazole are not available in the public literature reviewed.

Theoretical Verification of Reaction Mechanisms

Computational methods are instrumental in verifying the proposed mechanisms for chemical reactions. For the synthesis of 2-arylbenzoxazoles, a general mechanism involves the cyclocondensation of Schiff bases derived from 2-aminophenols mdpi.com. This process can be catalyzed and proceed via aerobic oxidation mdpi.com. Theoretical studies can model the transition states and intermediates of such reactions to calculate activation energies and reaction pathways, thus validating the proposed mechanism. However, a specific theoretical verification for the reaction mechanism leading to 2-(3-Phenoxyphenyl)benzoxazole has not been detailed in the available research.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability ajchem-a.com. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive dergipark.org.tr. DFT calculations are a standard method for determining these energy levels dergipark.org.tr. For 2-(3-Phenoxyphenyl)benzoxazole, specific values for HOMO energy, LUMO energy, and the resulting energy gap have not been reported in the reviewed literature.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters (Illustrative) No specific data was found for 2-(3-Phenoxyphenyl)benzoxazole. The table below is for illustrative purposes based on typical data for similar compounds.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Atomic Charge Distribution Studies

The distribution of atomic charges within a molecule provides insight into its electrostatic potential and is crucial for understanding intermolecular interactions. Methods like Mulliken population analysis, derived from DFT calculations, are used to assign partial charges to each atom dergipark.org.tr. This information helps in identifying the electrophilic and nucleophilic sites within the molecule, which is fundamental for predicting its interaction with other molecules, including biological receptors. A detailed atomic charge distribution map for 2-(3-Phenoxyphenyl)benzoxazole is not available in the surveyed scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations are particularly useful for studying the behavior of complex systems, such as a ligand interacting with a protein receptor.

Ligand-Receptor Interaction Stability Profiling

MD simulations can be employed to study the stability of a complex formed between a ligand, such as 2-(3-Phenoxyphenyl)benzoxazole, and a biological receptor (e.g., an enzyme or protein). By simulating the complex in a biologically relevant environment (e.g., in water), researchers can analyze the trajectory of the atoms over time to assess the stability of the binding. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the ligand in the receptor's binding pocket and the flexibility of the protein residues researchgate.netnih.gov. Such studies are vital in drug discovery for predicting the binding affinity and residence time of a potential drug molecule. However, specific MD simulation studies profiling the interaction stability of 2-(3-Phenoxyphenyl)benzoxazole with any particular receptor have not been found in the reviewed literature.

Molecular Docking Investigations for Binding Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-(3-Phenoxyphenyl)benzoxazole, to the active site of a target protein. This method allows for the characterization of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. By understanding these interactions, researchers can gain insights into the mechanism of action and rationalize the biological activity of the compound.

Studies on various benzoxazole and related heterocyclic derivatives have successfully employed molecular docking to explore their binding to different biological targets. researchgate.netukm.my The primary output of a docking simulation is a set of possible binding poses of the ligand, ranked by a scoring function that estimates the binding affinity. ekb.eg This score, typically expressed in kcal/mol, provides a qualitative measure of the strength of the interaction, with lower (more negative) values indicating a more favorable binding. ukm.mynih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations predict how 2-(3-Phenoxyphenyl)benzoxazole fits into the binding pocket of a target protein, revealing its specific orientation and conformation. The binding mode is determined by the sum of interactions between the ligand and the amino acid residues of the protein. For benzoxazole derivatives, key interactions often involve the heterocyclic ring system and its substituents. The phenoxy group of 2-(3-Phenoxyphenyl)benzoxazole, for instance, can engage in significant hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site.

The binding affinity is quantified by a docking score, which estimates the free energy of binding. While these scores are approximations, they are highly valuable for comparing the potential efficacy of different compounds in a series or for virtual screening of large compound libraries. nih.gov For example, docking studies on other benzimidazole (B57391) derivatives have shown binding energies ranging from -5.9 to -8.4 kcal/mol against various protein targets. ukm.myimpactfactor.org The analysis of the top-ranked poses provides a structural basis for understanding the compound's activity and for designing new analogs with improved affinity.

Table 1: Illustrative Molecular Docking Results for 2-(3-Phenoxyphenyl)benzoxazole against a Hypothetical Protein Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.2 | Tyr254, Phe310 | π-π Stacking |

| Leu189, Val201 | Hydrophobic | ||

| Gln150 | Hydrogen Bond (via Oxazole (B20620) N) | ||

| Ser152 | Hydrogen Bond (via Phenoxy O) |

Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To refine the binding affinity predictions from molecular docking, more rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.gov These methods calculate the binding free energy of a ligand-protein complex by combining molecular mechanics energy calculations with continuum solvation models. nih.gov They are typically performed on a series of snapshots taken from a molecular dynamics (MD) simulation, which allows for the inclusion of receptor flexibility and solvent effects, providing a more accurate estimation than standard docking scores. 34.237.233

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand. This calculation is broken down into several components:

ΔE_MM : The molecular mechanics energy in the gas phase, which includes electrostatic and van der Waals interactions.

ΔG_solv : The solvation free energy, which is further divided into a polar (ΔG_pol) and a non-polar (ΔG_np) component. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated based on the solvent-accessible surface area (SASA). nih.gov

-TΔS : The conformational entropy change upon binding, which is often the most computationally expensive term and is sometimes omitted in relative energy rankings. rsc.org

MM/PBSA and MM/GBSA are powerful tools for re-ranking docked poses and for providing a more quantitative prediction of binding affinities, which can correlate better with experimental data. 34.237.233researchgate.net

Table 2: Representative Breakdown of MM/GBSA Binding Free Energy Calculation

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy (ΔE_vdw) | -45.8 | Favorable |

| Electrostatic Energy (ΔE_ele) | -21.3 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +30.5 | Unfavorable |

| Non-Polar Solvation Energy (ΔG_np) | -5.1 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -41.7 | Favorable |

Quantitative Structure-Activity Relationship (QSAR) and Structural Bioisosterism Concepts

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemijournal.com For a class of molecules like benzoxazole derivatives, a QSAR model can predict the activity of newly designed compounds based on their physicochemical properties, or "descriptors." These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). researchgate.net A statistically robust QSAR model, validated by high correlation coefficients (r²) and predictive power (q²), can guide lead optimization by identifying which structural features are crucial for enhancing activity. researchgate.netresearchgate.net

For instance, a 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives identified that increased hydrophobicity in specific regions of the molecule could enhance its bioactivity. chemijournal.com Such models generate contour maps that visualize regions where modifying a particular property (e.g., steric bulk, electronegativity) would likely increase or decrease the biological response. nih.gov

The concept of structural bioisosterism is often applied in conjunction with QSAR findings. Bioisosterism involves the substitution of atoms or groups within a molecule with other groups that have similar physical or chemical properties, with the goal of creating a new compound that has a similar biological activity or an improved pharmacological profile. Structure-activity relationship (SAR) studies on benzoxazole derivatives have shown that the nature and position of substituents on the benzoxazole core are critical for their potency. mdpi.com For example, if a QSAR model indicates that an electron-withdrawing group at a specific position is favorable for activity, a researcher might use bioisosteric replacement to swap a nitro group for a cyano group or a trifluoromethyl group to fine-tune the compound's properties. This strategy is fundamental in medicinal chemistry for optimizing lead compounds into drug candidates.

Table 3: Hypothetical QSAR Descriptors and Their Influence on the Activity of 2-Phenylbenzoxazole (B188899) Analogs

| Descriptor | Definition | Influence on Activity |

| logP | Logarithm of the partition coefficient (hydrophobicity) | Positive correlation; increased hydrophobicity enhances binding. |

| Dipole Moment | Measure of molecular polarity | Negative correlation; lower polarity in the binding pocket is preferred. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Positive correlation; indicates electron-donating capability. |

| Steric Bulk (at position 5) | Volume of the substituent on the benzoxazole ring | An optimal volume is required; too large a group causes steric hindrance. |

Applications of 2 3 Phenoxyphenyl Benzoxazole in Advanced Materials Science and Catalysis

Photochromic and Fluorescent Materials

Benzoxazole (B165842) derivatives are a significant class of compounds in the field of photochromic and fluorescent materials. nih.gov Their inherent fluorescence and stability make them suitable for a variety of applications where light emission is a key function. nih.gov Many derivatives of 2-(2′-hydroxyphenyl)benzoxazole (HBO) are known for their excited-state intramolecular proton transfer (ESIPT) properties, which are well-suited for solid-state sensing applications. researchgate.net The modification of the benzoxazole structure, such as complexation with boron difluoride, can inhibit the ESIPT process, leading to materials that emit intense deep-blue light in both solution and solid states. nih.gov

Benzoxazole derivatives are utilized in the formulation of fluorescent whitening agents (FWAs), also known as optical brighteners. researchgate.netchembk.com These compounds function by absorbing ultraviolet light and re-emitting it as blue or blue-violet light. This process masks the inherent yellow hue of many materials like textiles, plastics, and paper, making them appear whiter and brighter. chembk.com While many different chemical structures can function as FWAs, benzoxazole-based compounds are a notable class. researchgate.net For instance, Fluorescent Brightener 393 (FBA 393), chemically known as 2,2'-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazole, is a prominent example used for whitening plastics such as PE, PVC, and ABS due to its high whiteness and excellent heat and weather resistance. chembk.com

The benzoxazole scaffold is an important building block for materials used in organic light-emitting diodes (OLEDs), particularly for creating deep-blue emitters. nih.gov Benzoxazole is employed as an excellent acceptor moiety in the design of emitters with hybridized local and charge-transfer (HLCT) characteristics. nih.gov These "hot exciton" materials are crucial for developing highly efficient OLEDs.

For example, two novel HLCT emitters, BPCP and BPCPCHY, were designed using benzoxazole as an acceptor and carbazole (B46965) as a donor. nih.gov These materials were developed for solution-processable deep-blue OLEDs. nih.gov The incorporation of a bulky hexahydrophthalimido (HP) group in BPCPCHY was shown to suppress self-aggregation and improve morphological stability. nih.gov Devices using these emitters achieved a high external quantum efficiency (EQE) with excellent color purity, demonstrating the viability of the benzoxazole structure in advanced OLED design. nih.gov

| Emitter | Maximum External Quantum Efficiency (EQEmax) | CIEy Coordinate | Emission Wavelength (in Toluene) | Glass Transition Temperature (Tg) |

|---|---|---|---|---|

| BPCP | 7.19% | 0.06 | 404 nm | 110 °C |

| BPCPCHY | 8.53% | 0.06 | 399 nm | 187 °C |

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or shearing. rsc.org Benzoxazole derivatives have been incorporated into molecules that exhibit this property. rsc.org For example, two phenothiazine-based benzoxazole derivatives, PVB and BPVB, were synthesized and shown to have strong fluorescence in both solution and solid states. rsc.orgresearchgate.net

These compounds displayed distinct mechanochromic behaviors. The ground film of PVB (which lacks a bromine atom) could self-heal back to its original state within 15 minutes at room temperature. rsc.org In contrast, BPVB, which contains a bromine atom, showed a higher contrast fluorescence change upon grinding, and the change was more stable. rsc.orgresearchgate.net The mechanism for this color change is typically attributed to a transition from a crystalline to an amorphous state upon applying mechanical force. rsc.org This research demonstrates that the benzoxazole framework can be a key component in designing advanced smart materials with tunable, mechanically responsive optical properties. rsc.org

| Compound | Key Feature | Mechanochromic Behavior | Recovery |

|---|---|---|---|

| PVB | No bromine atom | Exhibits spectral red shift after grinding. | Self-cures within 15 minutes at room temperature. rsc.org |

| BPVB | Contains bromine atom | Shows a higher contrast fluorescence change and similar red shift upon grinding. | Fluorescence of the ground film showed no changes for at least 2 weeks. rsc.orgresearchgate.net |

Photonic crystals are materials with a periodic nanostructure that can control the propagation of light. colostate.edumdpi.com When a fluorescent material is integrated into a photonic crystal, its emission properties can be significantly altered. Research has shown that infiltrating the pores of a synthetic opal photonic crystal with 2,5-bis(2-benzoxazolyl)hydroquinone (BBHQ), a benzoxazole derivative, modifies its optical properties. researchgate.net

A suppression of fluorescence was observed within the photonic stop-band of the crystal, while an increase in fluorescence intensity was noted at shorter wavelengths. researchgate.net This effect is attributed to an increased role of radiative transitions involving surface states and impurity levels, which are enhanced when the BBHQ molecules are confined within the opal's pores. researchgate.net This work highlights a method for controlling radiative processes by placing benzoxazole-based fluorescent molecules into structured photonic environments. researchgate.net

Aggregation-Enhanced Emission (AEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ). Several benzoxazole derivatives have been shown to exhibit AEE. nih.gov

For example, conjugates of benzoxazole and a green fluorescent protein (GFP) chromophore display clear AEE behavior, with strong orange-red emission specific to the solid state. nih.gov The self-assembly of these molecules into particles like microfibers and platelets is influenced by the length of an attached alkyl chain. nih.gov The mechanism behind AEE in some systems is the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. rsc.org This property makes AEE-active benzoxazole compounds promising for applications in sensing and bioimaging. rsc.orgresearchgate.net

Catalysis and Ligand Design

The synthesis of 2-substituted benzoxazole derivatives is of significant interest due to their applications in coordination catalysis. sioc-journal.cn The rigid and electron-rich structure of the benzoxazole ring system makes it a candidate for designing ligands that can coordinate with metal centers, facilitating various catalytic reactions. The synthesis of compounds like 2-(3-phenoxyphenyl)-substituted benzoxazoles has been explored, noting their potential as structural blocks for creating more complex molecules with specific activities. researchgate.net Research into sustainable synthesis methods, including microwave-assisted and mechanochemical reactions, has been conducted to produce various 2-phenylbenzoxazole (B188899) derivatives efficiently. mdpi.com These synthetic advancements are crucial for making these compounds more accessible for applications in catalysis and materials science. sioc-journal.cn

Chiral Receptors for Enantiomeric Resolution

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. scribd.com This can be achieved using a chiral receptor, which is a host molecule designed to selectively bind with one enantiomer of a guest molecule, allowing for its separation. nasa.gov The effectiveness of a chiral receptor often relies on multiple points of interaction, such as hydrogen bonding, electrostatic interactions, or π-π stacking, to differentiate between the two enantiomers. nasa.gov

The 2-(3-phenoxyphenyl)benzoxazole structure possesses features that could be advantageous in the design of a chiral receptor. The aromatic rings provide a platform for π-π stacking interactions, while the nitrogen and oxygen atoms of the benzoxazole ring could participate in hydrogen bonding or coordination. However, for it to function as a chiral receptor, the molecule itself must be chiral. There is no prominent research indicating the use of a chiral version of 2-(3-phenoxyphenyl)benzoxazole for this specific purpose. Its structural motifs could, however, be integrated into larger, chiral macrocycles or polymers designed for enantiomeric recognition.

Ligands for Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern chemical synthesis, where the reactivity of a metal center is modulated by attached molecules called ligands. google.com Ligands influence the catalyst's activity, selectivity, and stability. ntu.edu.tw Molecules containing nitrogen and oxygen atoms, such as 2-(3-phenoxyphenyl)benzoxazole, have the potential to act as ligands by donating their lone pairs of electrons to a metal center.

The benzoxazole moiety is a known structural element in ligands for various catalytic processes. However, a review of scientific literature does not show significant use of 2-(3-phenoxyphenyl)benzoxazole as a ligand in major transition metal-catalyzed reactions. Its potential as a ligand remains an area for exploration, where the specific electronic and steric properties conferred by the phenoxyphenyl group could be leveraged to develop novel catalysts.

Electron-Transporting Materials in Electronic Devices

In organic electronic devices like organic light-emitting diodes (OLEDs), electron-transporting materials (ETMs) are crucial for facilitating the movement of electrons from the cathode to the light-emitting layer. google.com Benzoxazole derivatives are known to be effective ETMs due to the electron-deficient nature of the benzoxazole ring system, which aids in electron injection and transport. For instance, compounds like 2-(o-Hydroxyphenyl)benzoxazole have been investigated as blue light-emitting materials, a function closely related to charge transport properties. rsc.org

While specific device data for 2-(3-phenoxyphenyl)benzoxazole is not widely reported, its structural characteristics are well-suited for this application. The rigid, aromatic benzoxazole core provides the necessary electronic properties for electron transport, and the phenoxyphenyl group can be used to modify the material's solubility, film-forming capabilities, and morphological stability, which are critical for device fabrication and longevity.

High-Performance Polymer and Thermoset Development

The most significant application of 2-(3-phenoxyphenyl)benzoxazole and its functionalized analogues is in the synthesis of high-performance polymers. The combination of the rigid, thermally stable benzoxazole unit and the flexible phenoxy ether linkage allows for the creation of polymers with a unique balance of properties, including high thermal stability, good mechanical strength, and improved processability compared to fully rigid-rod polymers. acs.orgrsc.org

Polybenzoxazoles and Poly(benzoxazole-co-imide) Materials

Polybenzoxazoles (PBOs) are a class of heterocyclic polymers renowned for their exceptional thermal and mechanical properties. scilit.com However, their rigid structure often leads to poor solubility and high processing temperatures, limiting their applications. acs.orgscilit.com A successful strategy to overcome these limitations is to create copolymers, such as poly(benzoxazole-co-imide)s (PBOIs), which integrate the benzoxazole structure into a more processable polyimide backbone. acs.orgnih.gov

Diamine monomers derived from 2-phenylbenzoxazole are key building blocks for these copolymers. For example, 5-amino-2-(4-aminobenzene)benzoxazole can be copolymerized with dianhydrides to produce PBOIs. nih.govrsc.org These copolymers exhibit excellent film-forming properties. nih.gov Another approach involves the synthesis of PBOs through the thermal rearrangement of precursor polymers. Ortho-hydroxy polyimides (o-HPIs), often containing phenoxy linkages, can be converted into PBOs at high temperatures (300–450 °C) through a cyclization reaction that releases carbon dioxide. mdpi.comtitech.ac.jpresearchgate.net This method allows for the polymer to be processed in its more soluble precursor form before being converted into the final, highly stable PBO structure. researchgate.net

Thermal Stability and Mechanical Property Considerations

The incorporation of the 2-(3-phenoxyphenyl)benzoxazole moiety into polymer backbones significantly influences their thermal and mechanical characteristics. The rigid benzoxazole ring contributes to high glass transition temperatures (Tg) and excellent thermal stability, while the flexible ether linkages in the phenoxyphenyl group can enhance solubility and ductility. acs.org

PBOIs derived from benzoxazole-containing diamines exhibit impressive thermal stability, with 5% weight loss temperatures (Td5) often exceeding 500 °C. nih.govnih.gov For example, PBOI composite films have shown Td5 values ranging from 551.3–620.6 °C. nih.gov The glass transition temperatures (Tg) of these copolymers are also very high, with values reported between 339–387 °C for some series. nih.govrsc.org

Mechanically, these polymers form strong, flexible films. acs.org Tensile strengths for PBOI films can range from 90–105 MPa, with some copolymer films exhibiting extremely high tensile strengths of up to 325.79 MPa and a tensile modulus of 5.75 GPa without any mechanical stretching. acs.orgnih.govrsc.org The specific properties can be tuned by changing the copolymer composition and the dianhydride used in the polymerization.

Below are tables summarizing the properties of various high-performance polymers containing benzoxazole and phenoxy moieties, based on reported research findings.

Table 1: Thermal Properties of Benzoxazole-Containing Polymers

| Polymer Type | Monomers Used | Tg (°C) | Td5 (°C, in N2) | Char Yield (%) (at 800°C, N2) | Source |

| Poly(benzoxazole-imide)s | 2,5-bis(trimellitimido)toluene + Bis(o-aminophenol)s | 316-345 | 550-585 (10% loss) | - | acs.org |

| Poly(benzoxazole-benzimidazole-imide) | BOA/BIA + BPDA | 339-387 | 573-577 | - | nih.govrsc.org |

| Polybenzoxazole (from o-imide) | ortho-imide benzoxazine (B1645224) precursor | - | 505 | 73 | |

| Polybenzoxazole (from nitrile) | ortho-phthalimide-functionalized benzoxazine | >400 | 550 | 70 | scilit.com |

| Poly(benzoxazole imide) | 5-amino-2-(4-aminobenzene) benzoxazole + Dianhydrides | - | 551-621 | - | nih.gov |

Note: Tg = Glass Transition Temperature; Td5 = 5% Weight Loss Temperature. Monomer abbreviations: BOA = 5-amino-2-(4-aminobenzene)benzoxazole; BIA = 5-amino-2-(4-aminobenzene)benzimidazole; BPDA = 3,3′,4,4′-biphenyl tetracarboxylic dianhydride.

Table 2: Mechanical Properties of Benzoxazole-Containing Polymer Films

| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Source |

| Poly(o-hydroxy amide-imide)s | 90-105 | - | 7-12 | acs.org |

| Poly(benzoxazole-benzimidazole-imide) | 233-326 | 5.18-5.75 | - | nih.govrsc.org |

| Poly(benzoxazole imide) Composites | 120-371 | 2.5-6.7 | - | nih.gov |

| Polyimide (DAPBO-based) | - | up to 7.2 | - | |

| Poly(benzoxazole-co-imide) | 117.8 | - | - |

Note: DAPBO = 5,4'-diamino-2-phenyl benzoxazole.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzoxazoles often involves harsh reaction conditions, such as high temperatures and the use of toxic solvents, which can be time-consuming and environmentally detrimental. researchgate.net Consequently, a significant area of future research is dedicated to developing novel and sustainable synthetic methodologies for 2-(3-phenoxyphenyl)benzoxazole and its analogs.

Eco-friendly approaches are at the forefront of this research. mdpi.com Scientists are exploring methods like microwave-assisted and ultrasound-assisted synthesis, mechanochemical reactions, and the use of deep eutectic solvents (DES). mdpi.comnih.gov These techniques have shown promise in producing benzoxazole (B165842) derivatives in high yields under milder conditions. mdpi.com The use of nanocatalysts, metal catalysts, and ionic liquid catalysts is also being investigated to improve reaction efficiency and reduce environmental impact. rsc.orgnih.gov

A key objective is to streamline the synthesis process, often involving the condensation of 2-aminophenol (B121084) with various carbonyl compounds. nih.gov Research is focused on creating a broader substrate scope and functionalization possibilities to tailor the biological and material properties of the resulting compounds. rsc.orgnih.gov The development of transition metal-free catalysis is another promising avenue for producing these derivatives under milder and more cost-effective conditions. mdpi.com

Advanced Computational Modeling for Predictive Material Design

The integration of advanced computational modeling is revolutionizing the design and discovery of new materials. For compounds like 2-(3-phenoxyphenyl)benzoxazole, computational tools are becoming indispensable for predicting their properties and guiding experimental work.

Techniques such as Density Functional Theory (DFT) studies are being employed to analyze the molecular structure, vibrational spectra, and chemical reactivity of benzoxazole derivatives. wisc.edu These computational methods allow researchers to understand the fundamental relationships between a molecule's structure and its properties.

Moreover, the rise of machine learning and artificial intelligence (AI) is enabling a paradigm shift towards predictive material design. mit.edunumberanalytics.com By training algorithms on large datasets of materials and their properties, it is possible to predict the characteristics of new, unsynthesized compounds. numberanalytics.com This data-driven approach can significantly accelerate the discovery of materials with desired functionalities, such as specific electronic or optical properties. mit.edunumberanalytics.com These computational models can help in screening large libraries of potential derivatives and identifying the most promising candidates for synthesis and further testing. numberanalytics.com

Exploration of New Material Science Applications with Tailored Properties

The unique photophysical and chemical properties of 2-(3-phenoxyphenyl)benzoxazole and its derivatives make them attractive candidates for a wide range of material science applications. Future research will focus on exploring new applications by tailoring the molecular structure to achieve specific properties.

One area of significant interest is the development of advanced optical materials. Benzoxazole-based boron complexes, for instance, have shown potential as emitters in organic light-emitting diodes (OLEDs) and in the field of mechanochromic luminescence, where the material changes color in response to mechanical force. nih.gov By modifying the substituents on the benzoxazole core, it is possible to tune the emission spectra and enhance fluorescence quantum yields. nih.gov